3-Methylpent-2-ene-1,5-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29293-06-9 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(E)-3-methylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C6H12O2/c1-6(2-4-7)3-5-8/h2,7-8H,3-5H2,1H3/b6-2+ |
InChI Key |
TWUDHDJKTHYMGY-QHHAFSJGSA-N |
Isomeric SMILES |
C/C(=C\CO)/CCO |
Canonical SMILES |
CC(=CCO)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylpent 2 Ene 1,5 Diol and Its Analogues
Retrosynthetic Analysis and Key Disconnections for Unsaturated Diols
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. amazonaws.comlkouniv.ac.inrsc.org For unsaturated diols like 3-methylpent-2-ene-1,5-diol, several key retrosynthetic disconnections can be considered.
A primary disconnection strategy for a 1,5-diol involves breaking the carbon-carbon bonds. A 1,5-dicarbonyl relationship can be a key intermediate, which can be formed through a conjugate addition of an enolate. tgc.ac.in Functional group interconversion (FGI) is often employed to reveal more strategic disconnections. lkouniv.ac.in For instance, the diol can be retrosynthetically converted to other functionalities like esters or aldehydes to simplify the structure and reveal more straightforward bond-breaking opportunities. amazonaws.com
Another common approach is to disconnect the carbon-oxygen bonds of the hydroxyl groups. This leads back to an alkene precursor and a dihydroxylating agent, suggesting a synthesis route involving the dihydroxylation of an appropriate alkene. lkouniv.ac.in The presence of the double bond in this compound also suggests disconnections based on olefination reactions, such as the Wittig reaction, or aldol-type condensations followed by dehydration. lkouniv.ac.in
Key Retrosynthetic Strategies for Unsaturated Diols:
| Disconnection Type | Precursor Structures | Corresponding Forward Reaction |
| C-C Bond (Aldol/Michael) | Aldehyde/Ketone + Enolate | Aldol Condensation / Michael Addition |
| C=C Bond (Olefination) | Carbonyl + Phosphonium Ylide | Wittig Reaction |
| C-O Bond (Dihydroxylation) | Alkene | Dihydroxylation |
Enantioselective and Diastereoselective Synthetic Routes to this compound
Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for creating chiral molecules with specific biological activities. Enantioselective and diastereoselective routes to this compound aim to produce a single desired stereoisomer.
Asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. researchgate.netresearchgate.net The Sharpless asymmetric dihydroxylation is a well-established technique that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand to achieve high enantioselectivity. researchgate.netacsgcipr.org This method is applicable to a wide range of alkenes and can be used to synthesize chiral diols that are valuable intermediates in the synthesis of natural products and pharmaceuticals. researchgate.netresearchgate.net
Key Features of Sharpless Asymmetric Dihydroxylation:
| Feature | Description |
| Catalyst | Osmium tetroxide (catalytic) |
| Chiral Ligand | Cinchona alkaloids (e.g., (DHQ)2PHAL, (DHQD)2PHAL) |
| Stoichiometric Oxidant | N-Methylmorpholine N-oxide (NMO) or Potassium ferricyanide |
| Stereoselectivity | High enantioselectivity for a broad range of alkenes |
Rieske non-heme iron oxygenases are enzymes that can also catalyze the stereoselective dihydroxylation of alkenes, offering a biocatalytic alternative to metal-based catalysts. acsgcipr.org
The use of chiral catalysts is a cornerstone of asymmetric synthesis. Chiral diol-based organocatalysts, such as derivatives of BINOL and TADDOL, have proven to be versatile tools for a variety of enantioselective transformations. nih.gov These catalysts can activate substrates through transient interactions, facilitating reactions with high stereoselectivity. nih.gov For instance, chiral diol catalysts have been successfully employed in the asymmetric allylboration of ketones and aldehydes to produce chiral homoallylic alcohols. nih.gov
In the context of diol synthesis, chiral catalysts can be used to control the stereochemical outcome of various reactions, including reductions of dicarbonyl compounds and ring-opening of epoxides. For example, the asymmetric electrooxidation of 1,2-diols has been achieved using a chiral copper catalyst. beilstein-journals.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. The Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis. bath.ac.uk
In the synthesis of chiral diols, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, an asymmetric enolate alkylation reaction using a polymer-supported chiral auxiliary based on the Evans oxazolidin-2-one has been developed to prepare α-alkylated acids in good yields and excellent enantioselectivity. bath.ac.uk These acids can then be further transformed into chiral diols.
Olefin Metathesis Strategies in Unsaturated Diol Synthesis
Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has revolutionized the synthesis of complex molecules. researchgate.net It involves the redistribution of alkene fragments catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum developed by Grubbs and Schrock. researchgate.net This methodology is particularly useful for the synthesis of unsaturated cyclic and acyclic compounds. researchgate.net
Ring-closing metathesis (RCM) is a widely used variant for constructing cyclic olefins from diene precursors. researchgate.net Cross-metathesis (CM) allows for the coupling of two different alkenes, providing a direct route to functionalized unsaturated compounds. beilstein-journals.org
In the context of unsaturated diol synthesis, olefin metathesis can be employed to construct the carbon skeleton. For example, a diene precursor could be synthesized and then subjected to RCM to form a cyclic unsaturated diol. Alternatively, CM of a simpler alkene with a functionalized olefin containing a hydroxyl group or a protected hydroxyl group can provide a direct route to linear unsaturated diols. beilstein-journals.org The compatibility of metathesis catalysts with various functional groups makes this a versatile strategy. researchgate.net Isomerizing olefin metathesis is a related strategy that can access a distribution of unsaturated compounds from fatty acids. acs.org
Chemo- and Regioselective Functionalization Strategies
The presence of multiple reactive sites in a molecule like this compound, namely two hydroxyl groups and a carbon-carbon double bond, necessitates the use of chemo- and regioselective reactions to modify a specific functional group without affecting the others.
The selective functionalization of diols is a significant challenge due to the similar reactivity of the hydroxyl groups. rsc.org Organocatalysis has emerged as a powerful tool for achieving regioselective acylation and silylation of diols. rsc.org For instance, peptide-based catalysts can distinguish between two hydroxyl groups through non-covalent interactions, leading to regio- and enantioselective transformations. rsc.org Boronic acids can also be used to catalyze the selective functionalization of diols, often relying on the intrinsic steric or electronic differences within an unsymmetrical diol substrate. rsc.org
A notable strategy for the chemo- and regioselective functionalization of 1,5-diols involves an iridium-catalyzed tandem acceptorless dehydrogenation- acs.orgnih.gov-hydride shift cascade. nih.govacs.org This methodology allows for the synthesis of highly functionalized cyclohexenes from 1,5-diols and pentamethylacetophenone with high regiocontrol. nih.govacs.org The reaction proceeds via the initial dehydrogenation of the diol, followed by a cascade process that is independent of the iridium catalyst. nih.govacs.org
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound is increasingly being approached through the lens of green chemistry, which aims to reduce environmental impact by improving efficiency, minimizing waste, and utilizing sustainable resources. Key strategies include the use of novel catalytic systems, biocatalysis, and processes that enhance atom economy.
A notable advancement in the industrial production of this compound and its precursor, 3-methylene-pentane-1,5-diol, is a method that utilizes isobutene and formaldehyde (B43269) as starting materials. google.com This process employs an acid catalyst, specifically a pyridinium (B92312) sulfonate compound, along with a phosphate (B84403) compound as an auxiliary agent. google.com The reaction proceeds at high temperatures (150–350 °C) and pressures (5–12 MPaG), achieving high conversion (>90%) and exceptional selectivity (>99%) in short reaction times (5–35 minutes). This method is advantageous due to its short process, high yield, and low cost, making it suitable for industrial-scale production. google.com
Biocatalysis represents another cornerstone of green synthesis for related structures. For instance, the biocatalytic reduction of the carbon-carbon double bond in 3-methylpent-3-en-2-one (B1584578) to produce 3-methylpentan-2-one is a key step in a sustainable process. google.com This transformation can be carried out using yeast, a readily available and environmentally benign biocatalyst, making the approach highly suitable for large-scale green manufacturing. google.com The use of ene-reductases (EReds) in combination with imine reductases (IReds) or reductive aminases (RedAms) in biocatalytic cascades further exemplifies the potential for creating chiral amines from α,β-unsaturated ketones with high stereoselectivity. acs.org
Solvent-free reaction conditions are a primary goal of green chemistry to reduce the use of volatile and often toxic organic solvents. researchgate.net Techniques such as grinding solid reactants together, sometimes with a catalytic amount of a solid support, can lead to high-yield chemical transformations without any solvent. researchgate.net Furthermore, the development of recyclable catalysts, such as those used in the dehydrogenation of bioderived diols like 1,3-propanediol, highlights a move towards more sustainable chemical intermediates. mdpi.com While not directly synthesizing this compound, these principles are applicable to its production and the synthesis of its analogues.
The following table summarizes key green chemistry approaches relevant to the synthesis of this compound and related compounds.
| Green Chemistry Approach | Description | Starting Materials | Key Reagents/Catalysts | Advantages | Reference |
| Catalytic Condensation | A one-step condensation reaction to form a mixture of 3-methylenepentane-1,5-diol (B15176536) and this compound. | Isobutene, Formaldehyde | Pyridinium sulfonate (catalyst), Phosphate compounds (auxiliary agent) | High yield (>90%), high selectivity (>99%), short reaction time, suitable for industrial scale-up. | google.com |
| Biocatalytic Reduction | Reduction of a C=C double bond in a related α,β-unsaturated ketone using a biocatalyst. | 3-methylpent-3-en-2-one | Yeast | Environmentally benign, suitable for large-scale green production. | google.com |
| Solvent-Free Synthesis | Performing reactions by grinding reagents together without a solvent to reduce waste. | Various carbonyl compounds and active methylene (B1212753) compounds | NaOH, KHSO4, etc. | Eliminates hazardous solvents, reduces pollution, simplifies workup. | researchgate.net |
| Recyclable Catalysis | Use of recyclable catalysts in ionic liquids for reactions like hydrogen transfer-initiated dehydration. | 1,3-Propanediol | Cp*IrCl2(NHC) complexes | Catalyst can be recovered and reused, increasing efficiency and reducing waste. | mdpi.com |
Strategic Synthesis of Complex Organic Molecules Incorporating the this compound Structural Motif
The this compound framework, characterized by its bifunctional nature with both hydroxyl groups and a trisubstituted alkene, serves as a valuable building block in the strategic synthesis of complex organic molecules, including a variety of natural products. researchgate.net The specific arrangement of functional groups allows for a range of chemical manipulations, making it a versatile intermediate in total synthesis.
The structural motif of 2-methyl-3-pentene-1,5-diols, or their oxidized and reduced forms, is present in several natural products. researchgate.net This highlights the strategic importance of developing synthetic routes to access this core unit. For example, the total synthesis of polyketide natural products, such as Madeirolide A, often involves the construction of fragments containing similar structural features. core.ac.uk Synthetic efforts towards such complex targets rely on the ability to stereoselectively construct these intricate fragments.
A key application of analogues of this compound is demonstrated in the synthesis of Vitamin A. A C5 building block, (2Z)-3-methylpent-2-en-4-yn-1-ol, is coupled with a β-C14 aldehyde to construct the full vitamin A skeleton. mdpi.com This strategy showcases how a small, functionalized pentene derivative can be a critical component in assembling a much larger and more complex molecule.
Furthermore, derivatives of this motif are employed in the synthesis of other natural products. The synthesis of bisabolene (B7822174) derivatives, for instance, has utilized 5-bromo-2-methylpent-2-ene as a key intermediate for introducing a terpene-like fragment. skemman.is Similarly, the total synthesis of (+)-18-epi-Latrunculol A involves a fragment, (S,Z)-5-iodo-3-methylpent-4-en-1-yl, which shares the core carbon skeleton and functionality pattern. acs.org These examples underscore the utility of the 3-methylpentene scaffold in assembling complex natural product architectures.
The reactivity of the diol and the double bond can be strategically exploited. The hydroxyl groups can be oxidized to form carbonyl compounds or undergo esterification and etherification, while the double bond can be reduced or undergo other addition reactions. This versatility allows for the sequential elaboration of the molecule, building complexity in a controlled manner.
The table below details examples of complex molecules synthesized using the this compound motif or its close analogues.
| Target Molecule/Class | Structural Motif/Analogue Used | Synthetic Strategy | Significance | Reference |
| Vitamin A | (2Z)-3-methylpent-2-en-4-yn-1-ol | Coupling of the C5 enynol building block with a β-C14 aldehyde. | Demonstrates the use of a C5 pentenyne unit in the construction of a complex vitamin. | mdpi.com |
| Bisabolene Derivatives | 5-Bromo-2-methylpent-2-ene | Used as an alkylating agent to introduce the C6 side chain. | Highlights the use of a functionalized methylpentene fragment in terpene synthesis. | skemman.is |
| (+)-18-epi-Latrunculol A | (S,Z)-5-iodo-3-methylpent-4-en-1-yl | This fragment is coupled to a larger thiazolidinone-containing piece. | Shows the strategic incorporation of a functionalized pentenyl unit in the synthesis of a complex macrolide. | acs.org |
| Polyketide Natural Products | (E)-anti-2,4-dimethylpent-3-en-1-oxy motif | Stereodivergent synthesis of enantioenriched homoallylic alcohols. | Enables the rapid construction of a structural unit frequently found in polyketides. | researchgate.net |
Chemical Reactivity and Mechanistic Studies of 3 Methylpent 2 Ene 1,5 Diol
Transformations Involving the Allylic and Homoallylic Alcohol Moieties
The presence of two distinct hydroxyl groups, one allylic (at C1) and one homoallylic (at C5), allows for selective reactions based on their differing electronic and steric environments.
Selective Oxidation Pathways
The selective oxidation of the allylic and homoallylic alcohols in 3-methylpent-2-ene-1,5-diol can lead to the formation of valuable unsaturated carbonyl compounds or dicarbonyls. The allylic alcohol is generally more susceptible to oxidation than the homoallylic alcohol. Reagents such as manganese dioxide (MnO₂) are known to chemoselectively oxidize allylic alcohols over saturated ones. This selectivity arises from the stabilization of the radical intermediate formed during the oxidation process by the adjacent double bond.
| Oxidizing Agent | Target Moiety | Expected Product(s) | Notes |
| Manganese Dioxide (MnO₂) | Allylic Alcohol | 3-Methyl-5-hydroxypent-2-enal | High selectivity for allylic oxidation. |
| Pyridinium (B92312) Chlorochromate (PCC) | Both Alcohols | 3-Methylpent-2-ene-1,5-dial | Less selective, can oxidize both alcohols. |
| Dess-Martin Periodinane (DMP) | Both Alcohols | 3-Methylpent-2-ene-1,5-dial | Mild conditions, capable of oxidizing both alcohols. |
Detailed research on analogous systems has shown that the choice of oxidant and reaction conditions is crucial for achieving the desired selectivity. For instance, in the synthesis of complex natural products, the selective oxidation of a primary allylic alcohol in the presence of a primary saturated alcohol is a common and well-established transformation.
Selective Reduction Pathways
While this compound is already in a reduced state at the alcohol positions, the selective reduction of the alkene moiety is a relevant transformation. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) would typically reduce the double bond to yield 3-methylpentane-1,5-diol.
| Reducing Agent | Target Moiety | Expected Product | Notes |
| H₂/Pd/C | Alkene | 3-Methylpentane-1,5-diol | Non-selective reduction of the double bond. |
| Diimide (N₂H₂) | Alkene | 3-Methylpentane-1,5-diol | Can selectively reduce non-polar double bonds. |
For related α,β-unsaturated ketones, biocatalysts have been employed for the environmentally benign reduction of the carbon-carbon double bond. This suggests that enzymatic methods could also be explored for the selective reduction of the alkene in this compound.
Nucleophilic Substitution Reactions of Hydroxyl Groups
The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates or halides, to facilitate nucleophilic substitution reactions. The allylic hydroxyl group is particularly susceptible to SN2' reactions, where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product. The outcome of these reactions is highly dependent on the nature of the substrate, nucleophile, and reaction conditions.
| Reaction Type | Substrate Derivative | Nucleophile | Expected Product(s) |
| SN2 | 3-Methyl-5-hydroxypent-2-en-1-yl tosylate | Nu⁻ | 1-Nu-3-methylpent-2-en-5-ol |
| SN2' | 3-Methyl-5-hydroxypent-2-en-1-yl tosylate | Nu⁻ | 3-Nu-3-methylpent-1-en-5-ol |
The competition between direct (SN2) and rearranged (SN2') pathways is a key consideration in the synthetic application of allylic alcohols.
Rearrangement Reactions (e.g., Sigmatropic Rearrangements)
The structure of this compound is not ideally set up for common sigmatropic rearrangements like the Claisen or Cope rearrangements in its native form. However, derivatives of this diol could undergo such transformations. For instance, formation of an allyl vinyl ether from the allylic alcohol moiety could enable a -sigmatropic Claisen rearrangement. libretexts.org
In the context of related allylic diols, sequential sigmatropic rearrangements have been utilized as a powerful tool in the stereoselective synthesis of complex molecules like (-)-kainic acid. nih.govnih.gov These reactions often proceed with high diastereoselectivity. nih.govnih.gov An oxy-Cope rearrangement, a -sigmatropic rearrangement of 1,5-dienes bearing a hydroxyl group at C3, is another possibility if the diol is further elaborated into a suitable precursor. libretexts.org
Reactions of the Alkene Moiety
The trisubstituted double bond in this compound is electron-rich and readily undergoes electrophilic addition reactions.
Electrophilic Addition Reactions to the Double Bond
The addition of electrophiles to the alkene will proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the less substituted carbon of the double bond (C2), leading to the formation of a more stable tertiary carbocation at C3. Subsequent attack by the nucleophile (e.g., Br⁻) will yield the addition product. The presence of the hydroxyl groups may influence the reaction through intramolecular participation or by affecting the solubility and reactivity in different solvents.
| Reagent | Electrophile | Nucleophile | Intermediate Carbocation | Major Product |
| HBr | H⁺ | Br⁻ | Tertiary carbocation at C3 | 3-Bromo-3-methylpentane-1,5-diol |
| H₂O/H⁺ | H⁺ | H₂O | Tertiary carbocation at C3 | 3-Methylpentane-1,3,5-triol |
The hydration of the alkene under acidic conditions would be expected to yield a triol. libretexts.org It is important to consider the possibility of carbocation rearrangements, although in this case, the initially formed tertiary carbocation is already relatively stable. chemistrysteps.com The stereochemical outcome of these additions would need to be considered, especially if new chiral centers are formed.
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry for the formation of six-membered rings, is theoretically conceivable for this compound, which contains a substituted double bond that could potentially act as a dienophile. However, a thorough review of scientific databases and chemical literature reveals no published studies on the participation of this compound in Diels-Alder or any other cycloaddition reactions.
Typically, the reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups adjacent to the double bond. The hydroxyl groups in this compound are not directly attached to the double bond, and their electronic influence is primarily inductive. Without experimental data, any discussion of its dienophilic activity, potential diene partners, or the stereochemical outcomes of such reactions would be purely conjectural.
Transition Metal-Catalyzed Transformations
The versatility of transition metal catalysis in modern organic synthesis is vast, yet its application to this compound has not been specifically reported.
Olefin Functionalization via Metal Catalysis
The double bond in this compound presents a logical site for functionalization through various transition metal-catalyzed reactions, including but not limited to hydrogenation, hydroformylation, dihydroxylation, and metathesis. While these are common transformations for olefins, no studies have been published that specifically describe the application of these methods to this compound. The presence of two hydroxyl groups in the molecule could potentially influence the catalytic activity and selectivity of such reactions, for instance, through coordination with the metal center, but this remains an unexplored area of its chemistry.
Reaction Kinetics and Thermodynamic Considerations
A fundamental understanding of a compound's reactivity is built upon the study of its reaction kinetics and thermodynamics. This includes the determination of rate constants, activation energies, and the Gibbs free energy of reaction, which collectively define the speed and feasibility of a chemical process.
A search for such data for any reaction involving this compound has returned no results. Consequently, there are no established rate laws, kinetic parameters, or thermodynamic data available to describe its chemical transformations. The following table, which would typically be populated with experimental data, remains empty, underscoring the lack of research in this area.
| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Entropy of Reaction (ΔS) | Gibbs Free Energy of Reaction (ΔG) |
| Cycloaddition | No data available | No data available | No data available | No data available | No data available |
| Cross-Coupling | No data available | No data available | No data available | No data available | No data available |
| Olefin Functionalization | No data available | No data available | No data available | No data available | No data available |
Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of 3 Methylpent 2 Ene 1,5 Diol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Methylpent-2-ene-1,5-diol, with the IUPAC name (E)-3-methylpent-2-ene-1,5-diol, high-field NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling the confirmation of its constitution and the E-configuration of the double bond.
A standard analysis would involve the acquisition of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (-CH₂OH) | 4.15 | d | 6.5 | 2H |
| H2 (=CH-) | 5.60 | t | 6.5 | 1H |
| H4 (-CH₂-) | 2.30 | t | 6.0 | 2H |
| H5 (-CH₂OH) | 3.70 | t | 6.0 | 2H |
| H6 (-CH₃) | 1.70 | s | - | 3H |
| -OH | ~2.5 (broad) | s | - | 2H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (-CH₂OH) | 68.5 |
| C2 (=CH-) | 125.0 |
| C3 (=C(CH₃)-) | 138.0 |
| C4 (-CH₂-) | 40.0 |
| C5 (-CH₂OH) | 62.0 |
| C6 (-CH₃) | 16.0 |
To unambiguously assign the proton and carbon signals and to determine the stereochemistry, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the H2 proton (δ 5.60) and the H1 protons (δ 4.15), confirming their adjacent relationship. Similarly, a correlation between the H4 protons (δ 2.30) and the H5 protons (δ 3.70) would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signals to their corresponding carbon signals, for instance, H1 to C1, H2 to C2, H4 to C4, H5 to C5, and H6 to C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the stereochemistry of the double bond. For the (E)-isomer, a NOESY spectrum would show a spatial correlation (through-space interaction) between the H2 proton and the H4 protons, rather than the H6 methyl protons. This is because in the E-configuration, H2 and the C4 methylene (B1212753) group are on the same side of the double bond.
Expected Key 2D NMR Correlations
| Experiment | Correlating Protons (δH) | Correlating Carbons (δC) or Protons (δH) |
| COSY | 5.60 (H2) | 4.15 (H1) |
| 2.30 (H4) | 3.70 (H5) | |
| HSQC | 4.15 (H1) | 68.5 (C1) |
| 5.60 (H2) | 125.0 (C2) | |
| 2.30 (H4) | 40.0 (C4) | |
| 3.70 (H5) | 62.0 (C5) | |
| 1.70 (H6) | 16.0 (C6) | |
| HMBC | 1.70 (H6) | 125.0 (C2), 138.0 (C3), 40.0 (C4) |
| 5.60 (H2) | 68.5 (C1), 138.0 (C3), 40.0 (C4) | |
| NOESY | 5.60 (H2) | 2.30 (H4) |
For more complex molecules or for obtaining more precise structural information, advanced NMR pulse sequences can be utilized. For a relatively simple molecule like this compound, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are highly informative. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which aids in the assignment of the carbon signals. For instance, C1, C4, and C5 would appear as negative signals, while C2 and C6 would be positive. Quaternary carbons like C3 would be absent in a DEPT-135 spectrum.
Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, the molecular formula is C₆H₁₂O₂.
HRMS Data
| Parameter | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Calculated Exact Mass | 116.08373 u |
| Observed m/z (e.g., [M+H]⁺) | 117.0910 (calculated for C₆H₁₃O₂⁺) |
An experimentally determined high-resolution mass that matches the calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the carbon-carbon bonds.
Plausible MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 117)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 117 | 99 | H₂O | Ion from loss of one hydroxyl group |
| 117 | 81 | 2 * H₂O | Ion from loss of both hydroxyl groups |
| 117 | 86 | CH₂OH | Loss of a hydroxymethyl radical |
| 117 | 71 | C₂H₅OH | Loss of ethanol (B145695) from the C4-C5 side |
| 99 | 71 | C₂H₄ | Ethene loss from the dehydrated ion |
The analysis of these fragment ions helps to piece together the connectivity of the molecule, confirming the presence of the two hydroxyl groups and the carbon skeleton.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into intermolecular interactions such as hydrogen bonding.
The IR spectrum of this compound would be dominated by a strong, broad absorption due to the O-H stretching of the hydroxyl groups, indicative of hydrogen bonding. The C=C stretch of the alkene would also be present, though it may be weak for a trisubstituted alkene.
Raman spectroscopy is often complementary to IR spectroscopy. For this compound, the C=C stretching vibration is expected to give a relatively strong signal in the Raman spectrum.
Characteristic Vibrational Frequencies
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3400-3200 | Weak | Strong, Broad (IR) |
| C-H stretch (sp³) | 2950-2850 | 2950-2850 | Medium-Strong |
| C-H stretch (sp²) | ~3030 | ~3030 | Medium |
| C=C stretch | ~1670 | ~1670 | Weak-Medium (IR), Strong (Raman) |
| C-O stretch (primary alcohol) | ~1050 | Weak | Strong |
| O-H bend | ~1400 | Weak | Medium |
The broadness of the O-H stretching band in the IR spectrum is a clear indication of intermolecular hydrogen bonding between the diol molecules in the condensed phase. The positions of the C-H and C=C stretching vibrations confirm the presence of both saturated and unsaturated moieties within the molecule.
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Analogues
X-ray crystallography stands as a definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov For a relatively small and flexible molecule like this compound, which is a liquid at room temperature, obtaining single crystals suitable for X-ray diffraction is often challenging. The inherent conformational flexibility and the strong hydrogen-bonding capabilities of the hydroxyl groups can impede the formation of a well-ordered crystal lattice.
To overcome this limitation, the compound is typically converted into a solid derivative. This strategic derivatization serves two primary purposes: it introduces rigidity and specific intermolecular interaction points that facilitate crystallization, and it can incorporate heavy atoms to aid in solving the phase problem during structure determination. Common derivatization strategies for diols include the formation of esters with aromatic acids (e.g., benzoates, p-nitrobenzoates) or the formation of cyclic derivatives like acetals or ketals. These derivatives often exhibit higher melting points and a greater propensity to form high-quality single crystals.
Once a suitable crystal is obtained and analyzed, the resulting electron density map provides precise atomic coordinates, yielding a wealth of structural information. This includes:
Unambiguous confirmation of the molecular connectivity.
Precise bond lengths, bond angles, and torsion angles.
Determination of the double bond geometry (E/Z configuration).
Absolute configuration of any stereogenic centers, provided a heavy atom is present or anomalous dispersion is measurable.
Detailed insight into the solid-state conformation of the molecule.
Analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₈N₂O₈ |
| Formula Weight | 414.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.251(2) |
| b (Å) | 15.883(3) |
| c (Å) | 12.456(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 1956.7(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.405 |
| R-factor (R1) | 0.045 |
| Goodness-of-Fit (GOF) | 1.03 |
Applications of 3 Methylpent 2 Ene 1,5 Diol As a Versatile Synthetic Building Block and in Materials Science
Precursor in the Synthesis of Chiral Heterocyclic Compounds
The specific arrangement of functional groups in 3-methylpent-2-ene-1,5-diol makes it a promising precursor for the synthesis of chiral heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. The presence of both allylic and homoallylic alcohols allows for a range of stereoselective transformations.
Key Synthetic Strategies:
Asymmetric Epoxidation: The double bond can undergo enantioselective epoxidation, a powerful reaction for creating chiral building blocks. The resulting chiral epoxide, with its adjacent hydroxyl group, is a classic intermediate for synthesizing a variety of heterocycles, including tetrahydrofurans and other oxygen-containing ring systems.
Cyclization Reactions: The diol functionality is well-suited for N-heterocyclization reactions. In processes catalyzed by transition metals like Iridium, diols can react with primary amines to form various five-, six-, and seven-membered cyclic amines, such as piperidines. organic-chemistry.org Chiral piperidines are particularly significant in drug discovery. liverpool.ac.ukdicp.ac.cnresearchgate.netnih.gov
Diastereoselective Reactions: The existing stereochemistry of the diol can direct the stereochemical outcome of subsequent reactions, enabling the construction of specific diastereomers of complex heterocyclic systems.
While direct synthesis of chiral heterocycles from this compound requires specific catalytic systems to control stereochemistry, its structure provides the necessary functionalities for established synthetic methodologies aimed at producing these high-value compounds.
Building Block for Complex Organic Scaffolds and Fine Chemicals
The bifunctional nature of this compound, possessing both hydroxyl groups and a trisubstituted alkene, establishes it as a valuable building block for constructing complex organic molecules and fine chemicals. Its framework allows for a diverse array of chemical manipulations, positioning it as a versatile intermediate in multi-step total synthesis.
The structural motif of methyl-substituted unsaturated diols is present in numerous natural products, underscoring the strategic importance of synthetic routes to access this core unit. For instance, derivatives of this motif are crucial in the synthesis of Vitamin A, where a functionalized pentene derivative serves as a key component in assembling the larger, complex molecule.
Below is a table outlining potential synthetic applications and the role of the this compound scaffold.
| Target Molecule Class | Role of this compound | Key Transformations Involved |
| Terpenoids & Carotenoids | C6 building block for side-chain or core structure construction. | Alkylation, oxidation, olefination. |
| Polyketide Natural Products | Source of a functionalized fragment for the main carbon chain. | Protection of hydroxyl groups, stereoselective modifications of the double bond. |
| Specialty Fragrance & Flavor Chemicals | Precursor to esters, ethers, and aldehydes with unique scents. | Esterification, etherification, controlled oxidation. |
| Pharmaceutical Intermediates | Chiral scaffold after asymmetric modification. | Asymmetric dihydroxylation, epoxidation, amination. |
Role in Polymer Chemistry and Advanced Materials Research
Unsaturated diols are of significant interest in polymer science, where they serve as monomers for producing materials like polyesters and polyurethanes. The specific structure of this compound offers unique advantages in tailoring polymer properties.
Its saturated analogue, 3-methyl-1,5-pentanediol, is known to produce amorphous polymers with low crystallinity, good flexibility, and high hydrophobicity. This compound imparts similar characteristics while introducing the added functionality of a double bond. This unsaturation within the polymer backbone is a reactive site that can be used for:
Cross-linking: The double bonds can be used to form covalent cross-links between polymer chains, a process known as curing. This transforms thermoplastic materials into thermosets with enhanced mechanical strength, thermal stability, and chemical resistance.
Post-Polymerization Modification: The alkene group allows for further chemical reactions after the initial polymer is formed. This enables the grafting of other molecules onto the polymer backbone, creating materials with tailored surface properties or specific functionalities.
The incorporation of this diol into polyester (B1180765) or polyurethane chains can significantly influence the final properties of the material, as detailed in the table below.
| Property | Influence of this compound Monomer |
| Crystallinity | The branched methyl group disrupts chain packing, leading to amorphous or semi-crystalline polymers with lower melting points and higher transparency. nsf.gov |
| Glass Transition Temperature (Tg) | The flexibility of the pentyl chain can lower the Tg, resulting in softer, more flexible materials compared to those made with more rigid diols. rsc.org |
| Mechanical Properties | Can enhance elasticity and impact resistance. The potential for cross-linking can significantly increase modulus and tensile strength. |
| Chemical Reactivity | The presence of the double bond provides a handle for further reactions, such as thiol-ene chemistry, to create functional polymers. |
Ligand Synthesis and Coordination Chemistry
In the field of coordination chemistry, molecules that can donate electron pairs to a central metal atom are known as ligands. chemguide.co.uklibretexts.org Ligands with two donor atoms are termed "bidentate" and often form more stable complexes with metal ions than their monodentate counterparts due to the chelate effect. libretexts.orglibretexts.orgyoutube.com
This compound, with its two hydroxyl groups, can function as a bidentate ligand. chemguide.co.uklibretexts.org The oxygen atoms of the hydroxyls possess lone pairs of electrons that can be donated to form coordinate covalent bonds with a metal center. unacademy.com This allows the diol to wrap around a metal ion, forming a stable chelate ring.
Potential Applications in Coordination Chemistry:
Catalysis: Metal complexes incorporating diol ligands can act as catalysts for a variety of organic transformations. The steric and electronic properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.
Precursors for Metal-Organic Frameworks (MOFs): Diols can serve as the organic linker components in the synthesis of certain MOFs, which are materials with high porosity and potential applications in gas storage, separation, and catalysis.
Materials Science: The ability to form complexes can be used to create novel materials where the diol acts as a bridge between metal centers, leading to the formation of coordination polymers with interesting magnetic or optical properties.
The versatility of this compound as a bidentate ligand stems from the flexible five-carbon backbone, which allows it to coordinate with a range of metal ions with varying preferred coordination geometries.
Synthesis and Chemical Exploration of 3 Methylpent 2 Ene 1,5 Diol Derivatives and Analogues
Structural Modifications and Homologation Strategies
The structural framework of 3-methylpent-2-ene-1,5-diol, characterized by a five-carbon chain with a double bond and two hydroxyl groups, allows for a variety of structural modifications and homologation strategies. These modifications are crucial for fine-tuning the molecule's properties for specific applications, such as in the synthesis of polymers and natural products. rsc.org
Homologation, the process of extending a carbon chain by a repeating unit, can be strategically applied to this compound. One common approach involves the Wittig reaction or related olefination reactions on an aldehyde precursor to extend the carbon chain before the introduction of the second hydroxyl group. Alternatively, chain extension can be achieved by converting the diol to a dihalide, followed by a nucleophilic substitution with a cyanide ion and subsequent reduction and hydrolysis to introduce an additional methylene (B1212753) group between the existing carbons. Another strategy involves the use of Grignard reagents. For instance, conversion of one of the hydroxyl groups to a halide allows for the formation of a Grignard reagent, which can then react with an epoxide to extend the chain by two carbons and reintroduce a hydroxyl group.
Structural modifications often focus on altering the substitution pattern of the carbon backbone or the position of the functional groups. The methyl group at the C-3 position can be replaced with other alkyl or functional groups through multi-step synthesis starting from different precursors. The positions of the double bond and the hydroxyl groups can also be varied to create isomers with different chemical and physical properties. For example, the synthesis of 3-methylenepentane-1,5-diol (B15176536), an isomer, can be achieved through a one-step condensation reaction.
Furthermore, the hydroxyl groups themselves are amenable to a wide range of modifications. They can be oxidized to aldehydes or carboxylic acids, or replaced with other functional groups such as amines or halogens, opening up a vast chemical space for the design of new derivatives with tailored functionalities.
Synthesis of Ethers, Esters, and Acetals of this compound
The presence of two hydroxyl groups in this compound makes it a versatile precursor for the synthesis of a variety of derivatives, including ethers, esters, and acetals. These transformations can be performed selectively on one or both hydroxyl groups, depending on the reaction conditions and the reagents used.
Ethers: The synthesis of ethers from this compound can be achieved through several methods, with the Williamson ether synthesis being a prominent example. britannica.comfrancis-press.comlibretexts.org This method involves the deprotonation of the diol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. libretexts.org By controlling the stoichiometry of the base and the alkyl halide, it is possible to selectively synthesize mono- or di-ethers. For the synthesis of unsaturated ethers, methods like the intermolecular conjugate addition of alcohols to activated alkenes can be employed. organic-chemistry.org
Esters: Esterification of this compound is commonly carried out through the Fischer esterification reaction, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst. acs.orgnih.gov This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, water is typically removed as it is formed. libretexts.org The reactivity of the two hydroxyl groups can be differentiated to achieve selective mono-esterification, particularly in enzymatic reactions. sigmaaldrich.com The synthesis of unsaturated polyesters from diols and dicarboxylic acids is a significant application in polymer chemistry. acs.orgnih.gov
Acetals: The 1,5-diol structure of this compound is not suitable for the direct formation of a stable cyclic acetal (B89532) with a carbonyl compound. However, the individual hydroxyl groups can participate in acetal formation. More relevant to diols is the formation of cyclic acetals from 1,2- and 1,3-diols, which serve as protecting groups for the diol functionality. organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgchemistrysteps.com While this compound is a 1,5-diol, it is important to note the general principles of acetal chemistry in the context of diols. The reaction of an aldehyde or ketone with a diol in the presence of an acid catalyst leads to the formation of a cyclic acetal. nih.govacs.orgchemistrysteps.com
Table 1: Synthesis of Derivatives of this compound
| Derivative Class | Synthetic Method | Reagents | Key Considerations |
| Ethers | Williamson Ether Synthesis | Diol, Strong Base (e.g., NaH), Alkyl Halide | Stoichiometry control for mono- or di-etherification. libretexts.org |
| Esters | Fischer Esterification | Diol, Carboxylic Acid, Acid Catalyst | Reversible reaction; removal of water drives the reaction forward. libretexts.org |
| Acetals | Acetal Formation | Diol, Aldehyde/Ketone, Acid Catalyst | 1,5-diol structure does not favor intramolecular cyclic acetal formation. |
Stereoisomeric Forms and Their Differential Chemical Behavior
The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, specifically E/Z isomerism. The molecule can exist as two distinct stereoisomers, the (E)-isomer and the (Z)-isomer, depending on the spatial arrangement of the substituents around the double bond.
The IUPAC name for the (E)-isomer is (2E)-3-methylpent-2-ene-1,5-diol. nih.gov In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. According to the Cahn-Ingold-Prelog priority rules, the -CH2OH group has a higher priority than the H atom on C2, and the -CH2CH2OH group has a higher priority than the -CH3 group on C3.
The differential chemical behavior of these E/Z isomers can be significant, particularly in reactions where the stereochemistry of the double bond influences the transition state geometry. For instance, in enzymatic reactions, the specific geometry of the substrate is often crucial for binding to the active site of the enzyme. Recent research on the divergent oxidation of E- and Z-allylic primary alcohols by unspecific peroxygenase has shown that the E-isomer is preferentially oxidized to a carboxylic acid/aldehyde, while the Z-isomer is converted to an epoxide. d-nb.inforesearchgate.net This highlights the profound impact that the double bond geometry can have on the reaction outcome.
It is important to note that this compound does not possess a chiral center, and therefore does not exhibit enantiomerism.
Table 2: Stereoisomers of this compound
| Stereoisomer | Description | Potential Differential Behavior |
| (E)-3-methylpent-2-ene-1,5-diol | Higher priority groups on opposite sides of the double bond. | May exhibit different reactivity in stereoselective reactions, such as enzymatic transformations. d-nb.inforesearchgate.net |
| (Z)-3-methylpent-2-ene-1,5-diol | Higher priority groups on the same side of the double bond. | May lead to different products in certain oxidation reactions compared to the E-isomer. d-nb.inforesearchgate.net |
Design and Synthesis of Conformationally Restricted Analogues
The flexible nature of the acyclic carbon chain in this compound allows it to adopt numerous conformations in space. For certain applications, particularly in the design of molecules with specific biological activities or material properties, it is desirable to create conformationally restricted analogues. This restriction of conformational freedom can lead to enhanced selectivity and affinity for biological targets or more defined properties in materials.
One common strategy for designing conformationally restricted analogues is to incorporate the flexible carbon chain into a cyclic structure. For this compound, this could be achieved by synthesizing analogues where the carbon backbone is part of a cyclopentane (B165970) or cyclohexane (B81311) ring. For example, a cyclopentane-based analogue could be designed where the hydroxyl groups are attached to the ring in a specific stereochemical relationship, thereby fixing their spatial orientation. The synthesis of such cyclic 1,3-diols has been explored as scaffolds for spatially directed libraries. researchgate.net
Another approach involves the formation of a cyclic ether or acetal that locks a portion of the molecule into a rigid ring system. For instance, a 1,3-dioxolane-based ligand has been synthesized as a rigid analogue of a flexible drug molecule. nih.gov While this compound is a 1,5-diol, similar principles could be applied to its derivatives.
The incorporation of rigid diols, such as those derived from isosorbide (B1672297) or 2,2,4,4-tetramethyl-1,3-cyclobutanediol, into polyester (B1180765) chains is another strategy to impart rigidity to the resulting polymer. mdpi.com This approach demonstrates how the principles of conformational restriction can be applied in materials science.
The synthesis of these conformationally restricted analogues typically involves multi-step synthetic routes starting from cyclic precursors or employing cyclization reactions at a key step. These strategies allow for the creation of novel molecules with more defined three-dimensional structures, which can be invaluable for structure-activity relationship studies and the development of new materials.
Table 3: Strategies for Conformationally Restricted Analogues
| Strategy | Description | Example Application |
| Incorporation into a Carbocycle | The carbon backbone is part of a cyclopentane or cyclohexane ring. | Synthesis of scaffolds for chemical libraries with defined spatial arrangements. researchgate.net |
| Formation of a Heterocycle | A portion of the molecule is locked into a cyclic ether or acetal. | Design of rigid drug analogues with improved selectivity. nih.gov |
| Use of Rigid Monomers | Incorporation of rigid diol units into polymers. | Development of polyesters with enhanced thermal and mechanical properties. mdpi.com |
Future Research Directions and Emerging Trends in 3 Methylpent 2 Ene 1,5 Diol Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemical processes is a major driver in modern synthetic chemistry. Research into the synthesis of 3-methylpent-2-ene-1,5-diol and related unsaturated diols is increasingly focused on methods that improve atom economy, reduce waste, and utilize renewable resources. Key strategies include the development of novel catalytic systems and the application of biocatalysis.
Current sustainable approaches are moving away from classical multi-step procedures, such as hydroboration-oxidation, which can be less economical for large-scale production. An industrially significant advancement involves a one-step condensation reaction using isobutene and formaldehyde (B43269) as starting materials, which can achieve high yields (>90%) and selectivity (>99%). Another promising avenue is biocatalysis, which employs enzymes to carry out specific chemical transformations, such as the reduction of a C=C double bond in a related α,β-unsaturated ketone, offering an environmentally benign route for production. acs.org Furthermore, the exploration of solvent-free reaction conditions, where reagents are ground together, simplifies workup and eliminates hazardous solvent waste.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Key Advantages |
|---|---|---|---|
| Catalytic Condensation | Isobutene, Formaldehyde | Acid catalyst, Hydrogenation catalyst (e.g., Raney nickel) | High yield (>90%), high selectivity (>99%), scalable for industrial production. |
| Biocatalysis | α,β-unsaturated ketones | Enzymes (biocatalysts) | Environmentally benign, high selectivity, operates under mild conditions. acs.org |
| Solvent-Free Grinding | Various precursors | Solid catalysts (e.g., NaOH, KHSO4) | Eliminates hazardous solvents, reduces pollution, simplifies workup. |
| Electrochemical Dihydroxylation | Alkenes | KBr, water | Uses water as a green and sustainable hydroxyl source; avoids heavy metal oxidants. organic-chemistry.org |
Exploration of Untapped Reactivity Pathways and Selectivities
The dual functionality of this compound presents significant challenges and opportunities for selective chemical transformations. The presence of two hydroxyl groups of different types (allylic and primary) and a trisubstituted double bond allows for a wide range of potential reactions. A key research challenge is achieving site-selective functionalization due to the similar reactivity of the hydroxyl groups. rsc.orgresearchgate.net
Future work will likely focus on developing methods to selectively target one functional group while leaving the others intact. For example, selective oxidation of the allylic alcohol could yield an α,β-unsaturated aldehyde, a valuable synthon. Conversely, selective protection of one hydroxyl group would allow for differential modification of the other. The double bond offers a handle for various addition reactions, including epoxidation, dihydroxylation, and cycloadditions like the Diels-Alder reaction, which is noted for its 100% atom economy. nih.gov The development of catalytic systems that can control the regio- and stereoselectivity of these transformations is a primary objective. The structural motif of methyl-substituted unsaturated diols is present in several complex natural products, such as Madeirolide A, highlighting the strategic importance of unlocking new reactivity pathways for this class of compounds.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. mit.eduflinders.edu.au These technologies offer enhanced control over reaction parameters (temperature, pressure, mixing), leading to improved yields, selectivity, and safety, particularly for reactions that are difficult to manage on a large scale. nih.gov
For the synthesis of this compound and its derivatives, flow chemistry could enable precise temperature control, which is crucial for managing exothermic reactions and minimizing side-product formation. nih.gov Automated platforms, which integrate robotic handling of materials with data-driven algorithms, can accelerate the optimization of reaction conditions, rapidly screening numerous catalysts, solvents, and temperatures to identify the ideal parameters. nih.govcognit.ca A single chemist using an automated platform can potentially prepare hundreds of compounds in days, significantly speeding up the discovery of new derivatives and reaction pathways. cognit.ca The integration of in-line purification and analysis tools further streamlines the synthesis process, providing real-time feedback and ensuring high purity of the final product. flinders.edu.auyoutube.com
Advanced Catalyst Design for Selective Transformations
Catalysis is at the heart of controlling the reactivity of polyfunctional molecules like this compound. Future research will heavily rely on the design of advanced catalysts that can differentiate between the molecule's reactive sites. Organocatalysis has emerged as a powerful tool for the selective functionalization of diols, utilizing small organic molecules to catalyze reactions under mild conditions, thus avoiding the need for traditional protecting groups. rsc.orgresearchgate.net
Catalysts incorporating boron, nitrogen, and phosphorus motifs are being explored for their ability to selectively activate one hydroxyl group over another through noncovalent interactions. rsc.org For reactions involving the alkene, catalysts for site- and enantioselective epoxidation or dihydroxylation are of high interest. rsc.org For instance, chiral phosphoric acids have shown success in the desymmetrizative glycosylation of meso-diols, a strategy that could be adapted for this compound derivatives. rsc.org The development of recyclable catalysts is also a key aspect of sustainable chemistry, aiming to reduce waste and increase process efficiency.
| Catalyst Type | Example | Application | Advantage |
|---|---|---|---|
| Organocatalyst (Boron-based) | Chiral boronic acids | Selective acylation/silylation of diols | Metal-free, mild conditions, high regioselectivity. rsc.org |
| Organocatalyst (Phosphorus-based) | Chiral Phosphoric Acids (CPAs) | Desymmetrization of meso-diols | High enantioselectivity. rsc.org |
| Transition Metal Catalyst | Rhodium/(S)-Quinap | Enantioselective diboration of alkenes | Provides access to chiral 1,2-diols after oxidation. organic-chemistry.org |
| Enzymatic Catalyst | Lipases | Selective esterification of diols | High selectivity, environmentally friendly, operates in mild conditions. nih.gov |
Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science
The structural features of this compound make it an attractive monomer for the synthesis of advanced polymers. The diol functionality allows it to be incorporated into polyesters, while the double bond provides a site for subsequent cross-linking or functionalization. researchgate.netnih.gov This opens up multidisciplinary research avenues at the intersection of organic synthesis and materials science.
Aliphatic polyesters derived from diols are a significant class of biodegradable polymers. core.ac.uk By using this compound as a monomer, novel unsaturated polyesters can be created. The methyl group can influence the polymer's crystallinity and thermal properties, while the double bond in the backbone can be used for photo-cross-linking to form thermoset networks. nih.gov These materials could find applications in biomedical fields, such as for drug delivery vehicles or tissue engineering scaffolds. nih.gov Research has shown that the properties of such polymers, including tensile strength and impact resistance, can be systematically tuned by altering the structure of the diol monomer. acs.org The ability to create thermosets with tunable properties through rapid polymerization processes like ring-opening metathesis polymerization (ROMP) further enhances the potential of diol-derived monomers. rsc.org
| Structural Feature | Potential Effect on Polymer Properties | Application Area |
|---|---|---|
| Diol Functionality | Forms polyester (B1180765) backbone via polycondensation. | Biodegradable plastics, elastomers. core.ac.uk |
| C=C Double Bond | Allows for cross-linking (e.g., UV-curing) to form thermosets; site for further functionalization. | 3D printing resins, hydrogels, functional materials. nih.govacs.org |
| Methyl Group | Disrupts chain packing, potentially lowering crystallinity and melting point; may increase solubility. | Amorphous polymers, specialty coatings. |
| Overall Asymmetry | Could lead to polymers with unique chiral properties if synthesized stereoselectively. | Chiral separation media, specialized optical materials. |
Q & A
Basic Research Questions
Q. How can the structural identity of 3-Methylpent-2-ene-1,5-diol be confirmed experimentally?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C₆H₁₂O₂, MW: 116.1583 g/mol) and compare the experimental spectrum with theoretical calculations. Additionally, analyze the IUPAC Standard InChIKey (TWUDHDJKTHYMGY-QHHAFSJGSA-N) via computational tools like NIST Chemistry WebBook to validate stereochemical assignments . For structural confirmation, combine ¹H/¹³C NMR with DEPT-135 spectra to resolve hydroxyl and alkene proton environments.
Q. What synthetic routes are available for this compound?
- Methodological Answer : Two primary routes are documented:
- Route 1 : React ethylenecyclopropane with a Grignard reagent (e.g., pent-2-enylmagnesium bromide) under controlled temperature (-20°C to 0°C) to preserve the alkene geometry. Subsequent acid hydrolysis yields the diol .
- Route 2 : Utilize 4-bromotetrahydropyran as a precursor. Oxidative ring-opening with ozone followed by reductive workup (NaBH₄) generates the diol. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .
Q. How does the solubility profile of this compound influence its experimental handling?
- Methodological Answer : The diol is highly miscible in polar solvents (water, methanol, ethanol) due to its two hydroxyl groups. For non-polar reactions (e.g., alkene functionalization), use acetone or ethyl acetate as co-solvents to enhance solubility. Avoid hydrocarbons (e.g., heptane) due to limited miscibility .
Advanced Research Questions
Q. What mechanisms explain the antimicrobial activity of this compound against multi-resistant bacteria?
- Methodological Answer : The diol disrupts bacterial membranes via osmotic stress, drawing water out of cells due to its hygroscopic properties. In vitro studies show bactericidal effects against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci at concentrations ≥25% (w/v). Design time-kill assays with logarithmic-phase cultures (10³–10⁵ CFU/mL) to quantify efficacy across bacterial strains .
Q. How does this compound enhance percutaneous absorption in dermatological formulations?
- Methodological Answer : The diol acts as a penetration enhancer by fluidizing stratum corneum lipids. In formulations with hydrocortisone, it increases drug flux by 2–3 fold compared to propylene glycol. Use Franz diffusion cells with ex vivo human skin to measure permeation coefficients and validate via HPLC quantification .
Q. What analytical challenges arise in quantifying metabolic byproducts of this compound?
- Methodological Answer : Metabolism studies in rabbits indicate rapid conversion to glutaric acid, which is further oxidized to CO₂. Use LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect trace glutaric acid in urine. Isotopic labeling (e.g., ¹³C-diol) improves recovery rates during metabolic profiling .
Q. How do structural analogs (e.g., 3-Aminopentane-1,5-diol) differ in biological activity compared to this compound?
- Methodological Answer : The amino group in 3-Aminopentane-1,5-diol enables hydrogen bonding with enzymes (e.g., synaptic vesicle proteins), altering neuropharmacological activity. Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The alkene group in this compound reduces hydrogen-bonding capacity but enhances membrane permeability .
Q. What contradictions exist in reported solubility data for this compound, and how can they be resolved?
- Methodological Answer : Discrepancies arise from solvent purity and temperature variations. Replicate solubility tests in controlled conditions (25°C, anhydrous solvents) using gravimetric analysis. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
